molecular formula C16H20N4O B5295345 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide

2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide

Cat. No. B5295345
M. Wt: 284.36 g/mol
InChI Key: WDIOOKKXVHSCBQ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist of the μ-opioid receptor and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. When this compound binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of the release of neurotransmitters that are involved in pain signaling.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to have potent analgesic effects, which are mediated by its activation of the μ-opioid receptor. This compound has also been shown to have sedative and anxiolytic effects, which may be mediated by its effects on other neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide in lab experiments is its selectivity for the μ-opioid receptor. This allows researchers to specifically target this receptor and study its effects on pain signaling and other physiological processes. However, one limitation of using this compound is its potential for abuse. As a potent agonist of the μ-opioid receptor, this compound has the potential to produce addictive effects in humans.

Future Directions

There are several potential future directions for research on 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide. One area of interest is the development of new analogs of this compound that may have improved selectivity and potency for the μ-opioid receptor. Another area of interest is the study of the long-term effects of this compound on the brain and other physiological systems. Additionally, there is potential for the use of this compound in the development of new treatments for addiction and depression.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective agonist activity for the μ-opioid receptor has led to its investigation for its effects on pain signaling, addiction, and depression. While there are potential advantages and limitations for lab experiments using this compound, its potential for future directions in research makes it an important area of study in the field of pharmacology.

Synthesis Methods

The synthesis of 2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide involves several steps, including the preparation of the starting materials and the coupling of the intermediate products. The first step involves the preparation of 6-methyl-3-pyridazinecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then coupled with 4-aminophenylpropan-2-amine to form the intermediate product, which is then treated with 2,2-dimethylpropanamide to yield this compound.

Scientific Research Applications

2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on the central nervous system, including analgesia, sedation, and euphoria. This compound has also been shown to have potential applications in the treatment of addiction and depression.

properties

IUPAC Name

2,2-dimethyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-5-10-14(20-19-11)17-12-6-8-13(9-7-12)18-15(21)16(2,3)4/h5-10H,1-4H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIOOKKXVHSCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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